molecular formula C23H20BrFN2O2 B11616094 methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate

Cat. No.: B11616094
M. Wt: 455.3 g/mol
InChI Key: YOXCJLLLSONSRZ-UHFFFAOYSA-N
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Description

Methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core substituted with bromine, fluorine, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Fluorination and Phenylation: The fluorine and phenyl groups are introduced through nucleophilic substitution reactions using appropriate fluorinating and phenylating agents.

    Esterification: The final step involves the esterification of the resulting intermediate with methyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

Methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 2-bromo-2-(4-fluorophenyl)acetate

Uniqueness

Methyl [6-bromo-2-(4-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H20BrFN2O2

Molecular Weight

455.3 g/mol

IUPAC Name

methyl 2-[6-bromo-2-(4-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C23H20BrFN2O2/c1-29-21(28)14-27-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)26-23(27)16-7-10-18(25)11-8-16/h2-13,22-23,26H,14H2,1H3

InChI Key

YOXCJLLLSONSRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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